

# A Comparative Meta-Analysis of ENMD-2076 Tartrate in Clinical Oncology Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ENMD-2076 tartrate** is an orally active, multi-target kinase inhibitor with a unique profile that targets both cell proliferation and angiogenesis.<sup>[1]</sup> This small molecule has demonstrated selective activity against Aurora A kinase, a key regulator of mitosis, as well as various angiogenic and proliferative kinases including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).<sup>[1]</sup> Preclinical studies have shown its potential in a wide range of solid and hematopoietic cancer cell lines, leading to several Phase I and II clinical trials.<sup>[1]</sup> This guide provides a meta-analysis of the available clinical trial data for ENMD-2076, comparing its performance across different cancer types and outlining the experimental protocols used to evaluate its efficacy and mechanism of action. While a formal statistical meta-analysis has not been published, this guide synthesizes data from multiple studies to offer a comprehensive overview.

## Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through a dual mechanism: inhibiting mitosis and angiogenesis. Its primary targets include Aurora A, VEGFRs, and FGFRs.<sup>[1]</sup> The inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.<sup>[2]</sup> Simultaneously, by targeting VEGFRs and FGFRs, ENMD-2076 disrupts the signaling pathways essential for tumor neovascularization, thereby limiting tumor growth and metastasis.<sup>[1]</sup> The multi-targeted

nature of ENMD-2076 offers a potential advantage over single-target agents by addressing multiple cancer hallmarks.[3]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ENMD-2076 targeting both cell proliferation and angiogenesis pathways.

## Clinical Trial Data Summary

The following tables summarize the key quantitative data from various Phase I and II clinical trials of ENMD-2076 across different cancer indications.

### Table 1: Phase II Clinical Trial Efficacy Data for ENMD-2076

| Indication                             | Clinical Trial Identifier | Number of Patients | Primary Endpoint                             | Results                                                 |
|----------------------------------------|---------------------------|--------------------|----------------------------------------------|---------------------------------------------------------|
| Triple-Negative Breast Cancer (TNBC)   | NCT01639248               | 41                 | 6-month Clinical Benefit Rate (CBR)          | 16.7%[4][5]                                             |
| Platinum-Resistant Ovarian Cancer      | Not specified             | 64                 | 6-month Progression-Free Survival (PFS) Rate | 22%[6]                                                  |
| Ovarian Clear Cell Carcinoma (OCCC)    | NCT01914510               | 40                 | 6-month PFS Rate                             | 22%[7][8]                                               |
| Advanced Fibrolamellar Carcinoma (FLC) | Not specified             | 35                 | Overall Objective Response Rate (ORR)        | 3% (1 Partial Response)[9]                              |
| Advanced Soft Tissue Sarcoma (STS)     | Not specified             | 21 (planned)       | 6-month PFS Rate                             | Study in progress, initial enrollment of 3 patients[10] |

**Table 2: Phase I Clinical Trial Safety and Dosing Data for ENMD-2076**

| Indication                                                                                 | Clinical Trial Identifier | Number of Patients | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Common Adverse Events (Grade 3/4)                 |
|--------------------------------------------------------------------------------------------|---------------------------|--------------------|----------------------------------------------------------------|---------------------------------------------------|
| Advanced Solid Tumors                                                                      | NCT00658671               | 67                 | MTD: 160 mg/m <sup>2</sup> once daily                          | Hypertension, Neutropenia[11] [12]                |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML) | Not specified             | 27                 | RP2D: 225 mg orally once daily                                 | Fatigue, Typhlitis, Syncope, QTc Prolongation[13] |

## Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of ENMD-2076.

## Patient Eligibility and Treatment

- Inclusion Criteria: Patients typically had histologically or cytologically confirmed advanced or metastatic cancer, had received prior standard therapies, and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[14] Specific trials required measurable disease by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[15]
- Treatment Regimen: ENMD-2076 was administered orally once daily in continuous 4-week cycles.[4] Dosing varied across studies, with a flat dose of 250 mg daily used in the TNBC trial and a body surface area-based dosing in others.[16]

## Efficacy and Safety Assessment

- Tumor Response: Tumor assessments were typically performed every 8 weeks (two cycles) using RECIST v1.1.[16]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[10] Monitoring included regular physical examinations, performance status assessments, and laboratory tests. Blood pressure was monitored frequently, especially during the initial cycles.[16]

## Biomarker and Correlative Studies

- Immunohistochemistry (IHC): Archival and fresh tumor biopsies were analyzed for biomarkers. For example, in the OCCC trial, ARID1A and PTEN expression were evaluated by IHC.[7] In TNBC studies, changes in cellular proliferation (Ki-67), microvessel density (CD34), and expression of p53 and p73 were assessed.[4]
- Gene Sequencing: Targeted next-generation sequencing was used to identify genetic variants in pathways of interest, such as PI3KCA, ARID1A, and TP53 in OCCC.[7]



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the clinical evaluation of ENMD-2076.

## Comparative Discussion

ENMD-2076 has demonstrated modest single-agent activity in heavily pretreated patient populations across various solid tumors. In platinum-resistant ovarian cancer and ovarian clear cell carcinoma, the 6-month PFS rate was consistently 22%.<sup>[6][7][8]</sup> Similarly, in triple-negative breast cancer, a challenging disease with limited treatment options, ENMD-2076 achieved a 6-month clinical benefit rate of 16.7%.<sup>[4][5]</sup> While these figures represent a degree of activity, the overall response rates have been low.

Correlative studies have provided valuable insights into potential predictive biomarkers. For instance, in OCCC, loss of ARID1A expression was associated with a better PFS on ENMD-2076, suggesting a potential patient subpopulation that may derive greater benefit.<sup>[7]</sup> In TNBC preclinical models, sensitivity to ENMD-2076 correlated with increased levels of p53 and p73.<sup>[17]</sup>

The safety profile of ENMD-2076 is generally manageable and consistent with its mechanism of action, with hypertension being a common on-target toxicity related to VEGFR inhibition.<sup>[4]</sup> <sup>[6][11]</sup>

## Conclusion and Future Directions

The clinical data for **ENMD-2076 tartrate** suggest that while it has a tolerable safety profile and demonstrates some activity as a single agent in certain difficult-to-treat cancers, its efficacy as a monotherapy is modest. The future development of ENMD-2076 may lie in combination therapies, where its unique mechanism of action could be leveraged to enhance the efficacy of other anti-cancer agents.<sup>[6]</sup> Further investigation into predictive biomarkers, such as ARID1A status in OCCC, is crucial for identifying patient populations most likely to respond to treatment.<sup>[7]</sup> The exploration of ENMD-2076 in combination with chemotherapy or immunotherapy warrants consideration in future clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer. [clin.larvol.com]
- 6. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of oral ENMD-2076 administered to patients (pts) with advanced soft tissue sarcoma (STS). - ASCO [asco.org]
- 11. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of ENMD-2076 Tartrate in Clinical Oncology Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#meta-analysis-of-enmd-2076-tartrate-clinical-trial-data]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)